molecular formula C23H29N3O2S B4342286 N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,4-DIMETHYL-N-PHENETHYL-1-BENZENESULFONAMIDE

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,4-DIMETHYL-N-PHENETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4342286
M. Wt: 411.6 g/mol
InChI Key: CBTPURQMVXBTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,4-DIMETHYL-N-PHENETHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound features a pyrazole ring, a benzenesulfonamide group, and various alkyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,4-DIMETHYL-N-PHENETHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . The benzenesulfonamide group can be introduced via sulfonation reactions involving sulfonyl chlorides and amines .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,4-DIMETHYL-N-PHENETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,4-DIMETHYL-N-PHENETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity . The pyrazole ring may also interact with various receptors or enzymes, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,4-DIMETHYL-N-PHENETHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-3,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S/c1-5-26-20(4)22(16-24-26)17-25(14-13-21-9-7-6-8-10-21)29(27,28)23-12-11-18(2)19(3)15-23/h6-12,15-16H,5,13-14,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTPURQMVXBTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,4-DIMETHYL-N-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,4-DIMETHYL-N-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,4-DIMETHYL-N-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,4-DIMETHYL-N-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,4-DIMETHYL-N-PHENETHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,4-DIMETHYL-N-PHENETHYL-1-BENZENESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.